H-Hyp(tBu)-OH

概要

説明

H-Hyp(tBu)-OH is a proline derivative . It is commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .

Molecular Structure Analysis

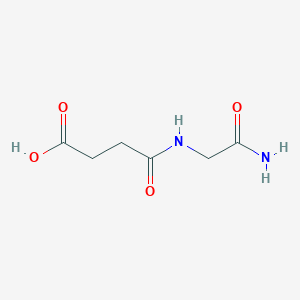

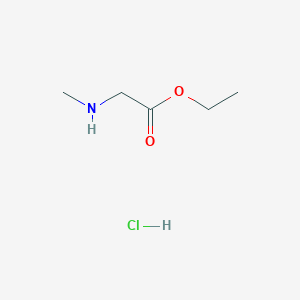

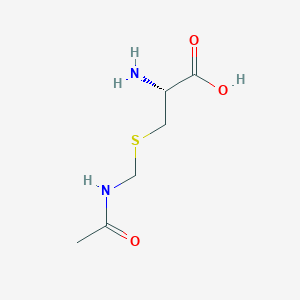

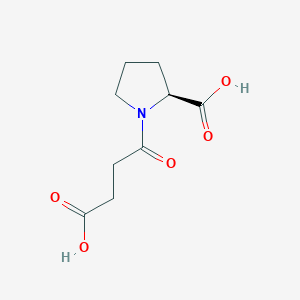

The molecular formula of H-Hyp(tBu)-OH is C9H17NO3 . Its molecular weight is 187.236 . The exact mass is 187.120850 .Physical And Chemical Properties Analysis

H-Hyp(tBu)-OH has a density of 1.1±0.1 g/cm3 . Its boiling point is 300.5±42.0 °C at 760 mmHg . The flash point is 135.5±27.9 °C . It is a solid at room temperature .科学的研究の応用

Collagen Peptide Synthesis

H-Hyp(tBu)-OH is utilized in the synthesis of collagen peptides. Ottl, Musiol, and Moroder (1999) found that using Fmoc/tBu chemistry and specific synthons like Fmoc-Gly-Pro-Hyp(tBu)-OH improves the quality of collagen-type peptides, making them more homogeneous and higher in yield. This is crucial for producing large collagen-type peptides used in various research applications (Ottl, Musiol, & Moroder, 1999).

Photodynamic Therapy

Bánó et al. (2011) discussed the potential application of Hypericin (Hyp) in photodynamic therapy for cancer treatment. Their study on the self-association of Hyp molecules in dimethylsulfoxide/water mixtures highlights the importance of understanding the aggregation and diffusion behavior of Hyp in different environments, which is critical for its application in therapy (Bánó et al., 2011).

Renal Localization and Regulation

Roy and Tenenhouse (1996) investigated the transcriptional regulation and renal localization of 1,25-dihydroxyvitamin D3-24-hydroxylase gene expression, considering the effects of the Hyp mutation. Their findings provide insights into the genetic and molecular mechanisms underlying renal diseases and disorders (Roy & Tenenhouse, 1996).

Chemokine Receptor Regulation

Schioppa et al. (2003) researched the regulation of the chemokine receptor CXCR4 by Hypoxia (Hyp). They found that low oxygen concentration induces high expression of the CXCL12 receptor, CXCR4, in various cell types, which is crucial for understanding cell trafficking in hypoxic environments, relevant in cancer and inflammatory diseases (Schioppa et al., 2003).

Bone and Mineral Metabolism

Zhang et al. (2012) demonstrated that chronic inhibition of ERK1/2 signaling improves disordered bone and mineral metabolism in hypophosphatemic (Hyp) mice. This research provides valuable insights into the treatment of bone diseases related to phosphate metabolism (Zhang et al., 2012).

作用機序

Safety and Hazards

H-Hyp(tBu)-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

将来の方向性

特性

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZONYRNXFGCY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288429 | |

| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Hyp(tBu)-OH | |

CAS RN |

79775-07-8 | |

| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79775-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)